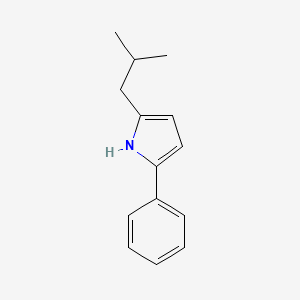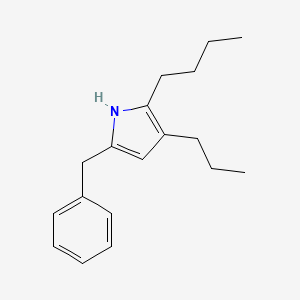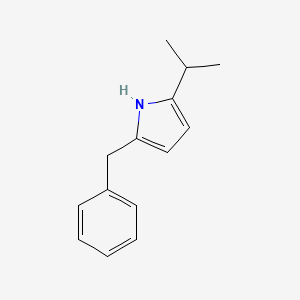
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole (2B5M3E-1H-P) is an aromatic heterocyclic compound belonging to the pyrrole family. It is a highly reactive molecule with a wide range of applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. 2B5M3E-1H-P has been extensively studied in recent decades, and its unique molecular structure has allowed researchers to explore its potential as a novel therapeutic agent and its use in a variety of synthetic processes.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has a wide range of applications in scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been explored as a potential therapeutic agent due to its unique molecular structure. It has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins involved in various biological processes. In organic synthesis, 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been used as a building block for the synthesis of various complex molecules. It has also been used in the synthesis of various polymers and materials for various applications.
Wirkmechanismus
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to interact with various proteins, enzymes, and receptors in the body. It has been shown to bind to the active sites of certain enzymes and proteins, which can modulate their activity. It has also been shown to interact with certain receptors, which can lead to changes in their activity and signaling pathways.
Biochemical and Physiological Effects
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the activity of various enzymes and proteins, which can lead to changes in metabolic pathways and cellular processes. It has also been shown to interact with certain receptors, which can lead to changes in their activity and signaling pathways. In addition, 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has several advantages for lab experiments. It is a highly reactive molecule and can be synthesized in a variety of ways. It is also a relatively stable molecule and can be stored for long periods of time without degradation. However, it is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, the synthesis of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole can be difficult due to the presence of various side reactions and impurities.
Zukünftige Richtungen
The potential applications of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole are still being explored, and there are many potential future directions for research. These include further exploration of its potential as a therapeutic agent, its use in the synthesis of various complex molecules, and its use as a building block for the synthesis of various polymers and materials. In addition, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole for use in various drug delivery systems.
Synthesemethoden
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole can be synthesized in various ways, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Suzuki reaction. The most commonly used synthesis method involves the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction produces an alkylidene-phosphonium intermediate, which is then reacted with a nucleophile to yield 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole. The Horner-Wadsworth-Emmons reaction is an alternative synthesis method, which involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of an acid catalyst. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that is used to synthesize 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole from aryl halides.
Eigenschaften
IUPAC Name |
2-benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14(2)7-6-10-16-11-12-17(18-16)13-15-8-4-3-5-9-15/h3-5,7-9,11-12,18H,6,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWODNQYRFXXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CC=C(N1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

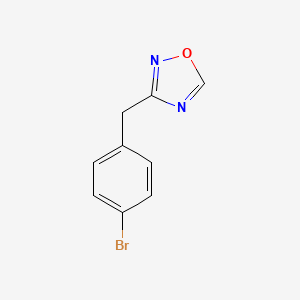


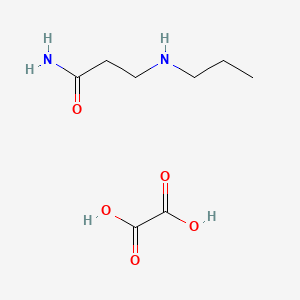
![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
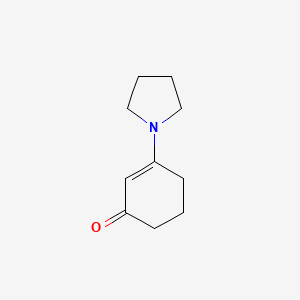
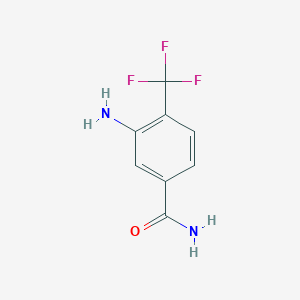
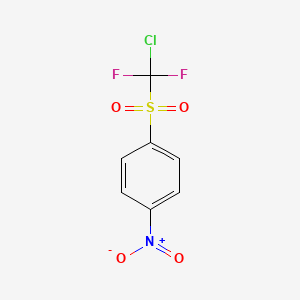

![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)
